8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
CAS No.: 801306-54-7
Cat. No.: VC2855891
Molecular Formula: C13H15F3N2O2
Molecular Weight: 288.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 801306-54-7 |
|---|---|
| Molecular Formula | C13H15F3N2O2 |
| Molecular Weight | 288.27 g/mol |
| IUPAC Name | 8-[3-(trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
| Standard InChI | InChI=1S/C13H15F3N2O2/c14-13(15,16)10-2-1-5-17-11(10)18-6-3-12(4-7-18)19-8-9-20-12/h1-2,5H,3-4,6-9H2 |
| Standard InChI Key | MJQQOSZBQKIDPZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12OCCO2)C3=C(C=CC=N3)C(F)(F)F |
| Canonical SMILES | C1CN(CCC12OCCO2)C3=C(C=CC=N3)C(F)(F)F |
Introduction
8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound featuring a unique spirocyclic structure. This compound includes two fused ring systems, with a trifluoromethyl group attached to a pyridine ring, contributing to its chemical stability and potential biological activity. The molecular formula is C₁₃H₁₅F₃N₂O₂, and it has been identified with different CAS numbers in various sources, such as 801306-54-7 and 2387560-16-7 .
Synthesis and Chemical Reactivity
The synthesis of 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. Common methods include various condensation and cyclization reactions, depending on available reagents and desired yields. The trifluoromethyl group can influence electrophilic aromatic substitution reactions, making it a valuable moiety in medicinal chemistry for enhancing biological activity or modifying pharmacological profiles.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds similar to 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane exhibit various biological activities, including antimicrobial and antitumor properties. The trifluoromethyl group has been associated with enhanced bioactivity due to increased metabolic stability and improved binding affinity to biological targets. Further research is needed to explore its potential therapeutic applications fully.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Infection treatment |
| Antitumor | Cancer therapy |
Comparison with Similar Compounds
Several compounds share structural similarities with 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, such as 1,4-Dioxa-8-azaspiro[4.5]decane and 7-(Trifluoromethyl)pyridine. These comparisons highlight the unique structural characteristics of the compound that may contribute to its distinct biological activities and applications.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Dioxa-8-azaspiro[4.5]decane | Lacks trifluoromethyl group | Simpler structure; less lipophilicity |
| 7-(Trifluoromethyl)pyridine | Trifluoromethyl group present | Linear structure; lacks spirocyclic features |
| 1-Oxa-8-azaspiro[4.5]decane | Similar spirocyclic framework | Different functional groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume